Senecivernine-N-oxide 100 microg/mL in Water
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Overview
Description
Senecivernine-N-oxide is a naturally occurring organic compound, specifically a pyrrolizine alkaloid. It is often found in certain plants, such as those in the genus Senecio. The compound is typically available as a solution in water at a concentration of 100 micrograms per milliliter. It has a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senecivernine-N-oxide generally involves the extraction of the parent compound, Senecivernine, from natural sources followed by oxidation. The oxidation process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of Senecivernine-N-oxide typically involves large-scale extraction from plants, followed by chemical synthesis to achieve the desired purity and concentration. The process requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Senecivernine-N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent alkaloid, Senecivernine.
Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Senecivernine-N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Senecivernine-N-oxide involves its interaction with cellular components, leading to various biological effects. It primarily targets the liver, where it can cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death . The compound also interferes with the digestive system of herbivores, causing symptoms like vomiting and diarrhea, which helps protect the plants from being eaten .
Comparison with Similar Compounds
Similar Compounds
Senecivernine: The parent compound of Senecivernine-N-oxide, which lacks the N-oxide functional group.
Seneciphylline-N-oxide: Another pyrrolizine alkaloid N-oxide with similar chemical properties.
Lasiocarpine-N-oxide: A related compound with similar biological activity and applications.
Uniqueness
Senecivernine-N-oxide is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to form reactive metabolites and its natural occurrence in pest-resistant plants make it particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1R,5R,6R,7R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15?,18+,19?/m0/s1 |
InChI Key |
GDDNFNQRHNCJAZ-AVBLOHTQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3(C2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |
Origin of Product |
United States |
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